N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-16-7-9-17(10-8-16)13-23-21(27)22(28)24-14-20(26)25-11-12-29-19(15-25)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXKPSHFOWQCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methylbenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide, with CAS number 954092-42-3, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 395.5 g/mol. The compound features a complex structure that includes a morpholine ring and an oxalamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 954092-42-3 |
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.5 g/mol |
The primary biological activity of this compound is attributed to its interaction with specific enzymes and biological pathways:
Target Enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate synthesis pathway, which is essential for DNA replication and repair. Inhibition of DHFR leads to disrupted nucleotide synthesis, ultimately affecting cell proliferation.
Mode of Action:
The compound binds to the active site of DHFR, inhibiting its function. This interaction results in decreased levels of tetrahydrofolate, a critical cofactor in nucleotide biosynthesis, thereby impairing DNA replication and cell division.
Biological Activity
Recent studies have demonstrated various biological activities associated with this compound:
- Antitumor Activity : Preliminary in vitro studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis (programmed cell death).
- Enzyme Inhibition : It has been shown to effectively inhibit DHFR activity in biochemical assays, leading to reduced growth rates in cell cultures treated with the compound.
- Neuroprotective Effects : Research suggests potential neuroprotective properties, possibly through modulation of oxidative stress pathways.
Case Studies
Several case studies highlight the efficacy and safety profile of this compound:
Case Study 1: Antitumor Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent antitumor activity.
Case Study 2: Neuroprotection in Animal Models
A recent animal study assessed the neuroprotective effects of the compound in a model of induced oxidative stress. Results showed that administration significantly reduced neuronal death and improved behavioral outcomes compared to control groups.
Safety and Toxicity
Toxicological evaluations have indicated that this compound exhibits low acute toxicity. However, long-term studies are necessary to fully understand its safety profile and potential side effects.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Moieties: The 2-phenylmorpholinoethyl ketone group introduces a rigid, polar structure distinct from pyridyl or methoxyphenyl groups in analogs. This could influence interactions with targets such as G-protein-coupled receptors (e.g., TAS1R1/TAS1R3 in umami taste) .
Metabolic Stability :
- Oxalamides with electron-rich aromatic substituents (e.g., methoxy or methyl groups) exhibit resistance to amide hydrolysis, as seen in S336 and FAO/WHO-evaluated flavoring agents . This suggests the target compound’s oxalamide bond is similarly stable.
- Compounds like 28 rely on cytochrome P450-mediated activation, highlighting divergent metabolic pathways compared to passively stable analogs .
Safety and Regulatory Status: The FAO/WHO established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day for structurally related oxalamides, providing a safety margin of 500 million for human exposure . This underscores the low toxicity risk of stable oxalamides.
Research Findings and Implications
Pharmacological Potential
While the target compound lacks direct efficacy data, its analogs demonstrate diverse applications:
- Umami Taste Enhancement: S336 activates TAS1R1/TAS1R3 receptors at nanomolar concentrations, suggesting the target compound’s morpholino group could modulate similar pathways .
- Enzyme Inhibition: Analog 28 inhibits stearoyl-CoA desaturase (SCD1), a target in metabolic disorders, via CYP4F11 activation. The target compound’s morpholino group may interact with analogous enzymatic pockets .
Toxicological Considerations
- Metabolism: Unlike carboxamides (e.g., No. 1776), oxalamides like S336 avoid ester/amide hydrolysis, reducing toxic metabolite formation .
- Exposure Limits: The FAO/NOEL safety margins for related compounds suggest minimal risk for the target compound in food or pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
